2-[(4-methoxyphenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole
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Overview
Description
2-[(4-METHOXYPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxybenzyl alcohol. This intermediate is then reacted with 3-methylbenzyl chloride in the presence of a base to form the desired benzodiazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHOXYPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .
Scientific Research Applications
2-[(4-METHOXYPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(4-METHOXYPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(4-METHOXYPHENOXY)METHYL]-1H-BENZODIAZOLE: Lacks the methylphenyl group, resulting in different chemical properties.
1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the methoxyphenoxy group, affecting its reactivity and applications.
Uniqueness
2-[(4-METHOXYPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both methoxyphenoxy and methylphenyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C23H22N2O2/c1-17-6-5-7-18(14-17)15-25-22-9-4-3-8-21(22)24-23(25)16-27-20-12-10-19(26-2)11-13-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
VGJXNTFDHJZEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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